

Technical Support Center: Protocol Adjustments for MBP (68-82) EAE

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Compound of Interest

Compound Name: *Myelin Basic Protein (MBP) (68-82), guinea pig*

Cat. No.: *B612605*

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the Myelin Basic Protein (MBP) (68-82) peptide to induce Experimental Autoimmune Encephalomyelitis (EAE). Protocol adjustments for different rodent strains, including Lewis rats, C57BL/6 mice, and SJL mice, are addressed to help ensure successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: Which animal strain is most susceptible to EAE induction with the MBP (68-82) peptide?

A1: Lewis rats are highly susceptible to EAE induction using the guinea pig MBP (68-82) peptide, and this model is well-established for studying acute CNS inflammation.[1][2] While it is possible to induce EAE in certain mouse strains with MBP peptides, other antigens are more commonly and effectively used. For instance, C57BL/6 mice are typically immunized with MOG (35-55) to induce a chronic progressive EAE, while SJL mice are often used with PLP (139-151) to create a relapsing-remitting model.[3]

Q2: What is the expected disease course for MBP (68-82) EAE in Lewis rats?

A2: MBP (68-82)-induced EAE in Lewis rats typically presents as an acute, monophasic disease.[4] Disease onset is usually observed between 10 to 14 days post-immunization, with peak severity occurring around day 12-20.[4][5] The disease is characterized by ascending

flaccid paralysis.[4] In this model, there is significant CNS inflammation with little to no demyelination.[1]

Q3: Is Pertussis Toxin (PTX) necessary for inducing EAE with MBP (68-82)?

A3: For Lewis rats, EAE can be induced with MBP (68-82) emulsified in Complete Freund's Adjuvant (CFA) without the need for Pertussis Toxin. However, in mice, PTX is often required to increase disease incidence and severity, as it helps to compromise the blood-brain barrier, allowing immune cells to enter the central nervous system.[6] For C57BL/6 and SJL mice, if attempting EAE induction with MBP peptides, the inclusion of PTX is highly recommended.[7]

Q4: Can I use mouse MBP (68-82) to induce EAE in mice?

A4: While guinea pig MBP (68-82) is commonly used, using the homologous mouse peptide can also induce EAE. However, the encephalitogenic potential of self-peptides can sometimes be lower than that of peptides from other species due to central tolerance mechanisms. It is crucial to verify the specific peptide sequence and its documented efficacy in the chosen mouse strain.

Troubleshooting Guide

Issue	Potential Cause(s)	Recommended Solution(s)
Low Disease Incidence or No Onset	1. Improper emulsion of MBP (68-82) and CFA.2. Incorrect injection technique (e.g., intravenous instead of subcutaneous).3. Insufficient dose of peptide or CFA.4. Animal stress, which can suppress the immune response.5. Incorrect mouse strain or substrain with low susceptibility.	1. Ensure the emulsion is stable and does not separate. Test a drop in water; it should not disperse.2. Administer subcutaneously at the base of the tail or in the flank.3. Verify the concentrations and doses based on established protocols (see tables below).4. Acclimate animals to the facility and handling for at least a week before immunization.5. Confirm the genetic background and supplier of the animals.
High Variability in Disease Severity	1. Inconsistent emulsion quality or injection volume.2. Variation in Pertussis Toxin activity (if used).3. Differences in animal age, sex, or microbiome.	1. Prepare a single batch of emulsion for all animals in an experimental group. Ensure each animal receives the correct volume.2. Use a fresh, quality-controlled lot of PTX and administer a consistent dose.3. Use age and sex-matched animals from the same source. House them in the same environment.
Atypical Disease Course	1. Contamination of reagents.2. Incorrect peptide sequence.3. Underlying health issues in the animal colony.	1. Use sterile techniques for all preparations and injections.2. Confirm the identity and purity of the MBP (68-82) peptide.3. Monitor animal health closely and consult with veterinary staff about the colony's health status.

Experimental Protocols & Data

Quantitative Data Summary

The following tables provide a summary of typical immunization protocols for inducing EAE in Lewis rats, C57BL/6 mice, and SJL mice. Note that for C57BL/6 and SJL mice, MBP (68-82) is a less common encephalitogen, and protocols with more standard peptides are provided for comparison.

Table 1: EAE Induction Protocol for Lewis Rats with MBP (68-82)

Parameter	Recommendation
Animal Strain	Female Lewis Rats (8-10 weeks old)
Antigen	Guinea Pig MBP (68-82)
Antigen Dose	25-100 µg per rat
Adjuvant	Complete Freund's Adjuvant (CFA) containing M. tuberculosis (H37Ra)
CFA Concentration	1 mg/mL of M. tuberculosis
Emulsion	1:1 ratio of peptide solution to CFA
Injection Volume	100 µL total, split between two subcutaneous sites (e.g., hind footpads or flanks) [5]
Pertussis Toxin (PTX)	Not typically required
Expected Onset	10-14 days post-immunization
Disease Course	Acute Monophasic

Table 2: Comparative EAE Induction Protocols for C57BL/6 and SJL Mice

Parameter	C57BL/6 Mice	SJL Mice
Animal Strain	Female C57BL/6 (8-12 weeks old)	Female SJL (8-12 weeks old)
Common Antigen	MOG (35-55)	PLP (139-151) or MBP (84-104) [7]
Antigen Dose	100-200 µg per mouse	50-100 µg per mouse
Adjuvant	Complete Freund's Adjuvant (CFA) containing M. tuberculosis (H37Ra)	Complete Freund's Adjuvant (CFA) containing M. tuberculosis (H37Ra)
CFA Concentration	2-4 mg/mL of M. tuberculosis	2-4 mg/mL of M. tuberculosis
Emulsion	1:1 ratio of peptide solution to CFA	1:1 ratio of peptide solution to CFA
Injection Volume	100-200 µL total, split between two subcutaneous sites (flank or base of tail)	100-200 µL total, split between two subcutaneous sites (flank or base of tail)
Pertussis Toxin (PTX)	200 ng per mouse, intraperitoneally on day 0 and day 2 [7]	200-400 ng per mouse, intraperitoneally on day 0 and day 2 (required for MBP) [7]
Expected Onset	9-14 days post-immunization	10-15 days post-immunization
Disease Course	Chronic Progressive	Relapsing-Remitting

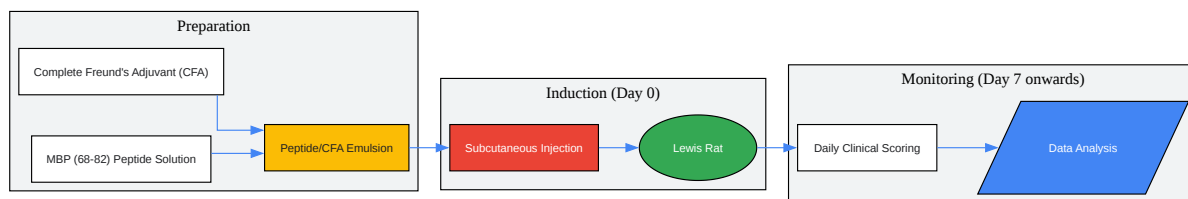
Detailed Methodology: EAE Induction in Lewis Rats with MBP (68-82)

- **Animal Preparation:** Use female Lewis rats aged 8-10 weeks. Allow them to acclimate to the facility for at least one week prior to the experiment.
- **Antigen Preparation:** Dissolve lyophilized guinea pig MBP (68-82) peptide in sterile phosphate-buffered saline (PBS) or 0.9% saline to a final concentration of 1 mg/mL.

- Adjuvant Preparation: Use Complete Freund's Adjuvant (CFA) containing 1 mg/mL of Mycobacterium tuberculosis (H37Ra strain).
- Emulsification:
 - Draw equal volumes of the MBP (68-82) solution and CFA into two separate syringes.
 - Connect the two syringes with a luer-lock connector.
 - Forcefully pass the mixture back and forth between the syringes for at least 10 minutes until a thick, white, stable emulsion is formed.
 - To test the stability, place a small drop of the emulsion into a beaker of cold water. A stable emulsion will not disperse.
- Immunization:
 - Anesthetize the rats lightly if required by institutional guidelines, though it is often not necessary.
 - Inject a total of 100 μ L of the emulsion subcutaneously, divided into two 50 μ L injections in the hind footpads or flanks.[\[5\]](#)
- Post-Immunization Monitoring:
 - Begin daily monitoring of the animals for clinical signs of EAE starting from day 7 post-immunization.
 - Use a standardized clinical scoring system (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).
 - Provide easy access to food and water on the cage floor for animals with impaired mobility.

Visualizations

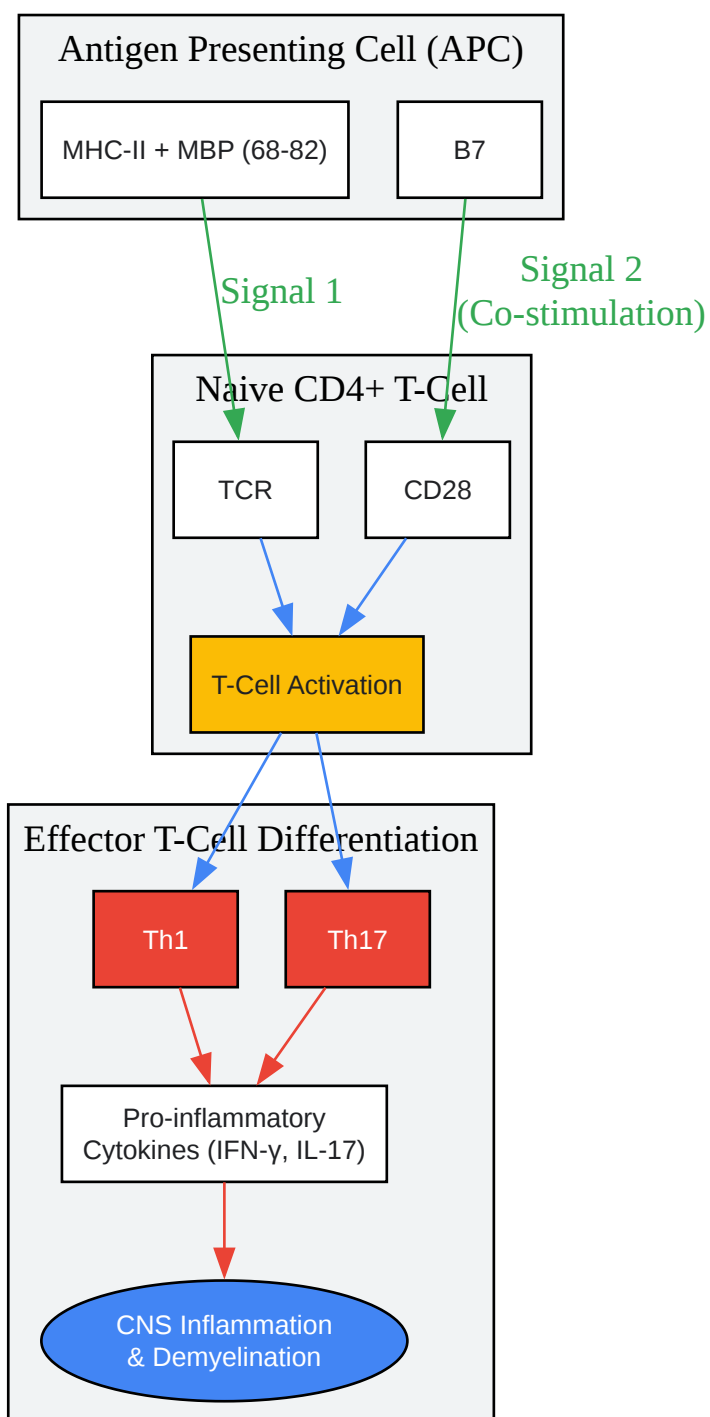
Experimental Workflow for EAE Induction



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Caption: Workflow for active EAE induction using MBP (68-82) peptide.

Signaling Pathway of T-Cell Activation in EAE



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Caption: T-cell activation and differentiation in EAE pathogenesis.

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